molecular formula C22H16O6S B2465962 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 637751-39-4

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2465962
CAS No.: 637751-39-4
M. Wt: 408.42
InChI Key: QZTZWMFWLLPUMG-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate (CAS 637751-39-4) is a high-purity synthetic small molecule with a molecular formula of C22H16O6S and a molecular weight of 408.42 g/mol . This compound belongs to a class of molecules that integrate a chromen-4-one (coumarin) core structure with a thiophene-2-carboxylate ester, a scaffold recognized in medicinal chemistry for its diverse bioactivity profile . The presence of the thiophene ring, a privileged pharmacophore, is of significant interest as it is known to improve drug-receptor interactions and enhance metabolic stability and binding affinity in drug discovery projects . This makes the compound a valuable template for developing novel therapeutic agents. The primary research applications for this compound are in hit-to-lead optimization and as a key intermediate in synthesizing more complex chemical entities. Its structural features make it particularly useful for probing biological pathways where coumarin and thiophene derivatives are known to be active, such as in oncology, inflammation, and infectious disease research . Researchers can utilize this chemical for structure-activity relationship (SAR) studies, bioisosteric replacement strategies—where the thiophene ring can serve as an effective substitute for a phenyl ring—and in biochemical assay development . The compound is supplied with a guaranteed purity of 90% or higher and is available in various quantities to support different stages of the research workflow . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

637751-39-4

Molecular Formula

C22H16O6S

Molecular Weight

408.42

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate

InChI

InChI=1S/C22H16O6S/c1-2-25-16-6-3-4-7-17(16)28-19-13-26-18-12-14(9-10-15(18)21(19)23)27-22(24)20-8-5-11-29-20/h3-13H,2H2,1H3

InChI Key

QZTZWMFWLLPUMG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromenone can be reduced to form hydroxyl derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The chromenone core can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the chromen-4-one core and thiophene moiety. A comparative analysis is summarized below:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors
Target compound (845653-66-9) C23H18O6S 422.5 2-ethoxyphenoxy, thiophene-2-carboxylate 5.4 7
[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate (637749-65-6) C23H15F3O6S 446.04 4-methoxyphenyl, trifluoromethyl N/A N/A
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate C33H31F3O7S 628.66 Heptyloxy, benzoyloxy, trifluoromethyl N/A N/A

Key Observations :

  • Lipophilicity : The target compound’s XLogP3 (5.4 ) reflects moderate lipophilicity, balancing the ethoxy group’s hydrophobicity with the polar ester moiety. In contrast, the heptyloxy-containing analog likely has higher lipophilicity due to its long alkyl chain, though exact XLogP3 data are unavailable.
  • The 4-methoxyphenyl group (electron-donating) may alter electronic distribution compared to the target’s 2-ethoxyphenoxy group.
  • Molecular Weight : The heptyloxy analog has a significantly higher molecular weight (628.66 g/mol ), which could impact solubility and diffusion kinetics in biological systems.

Biological Activity

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and potential applications in medicinal chemistry.

Structural Overview

The compound features a unique combination of functional groups:

  • Chromenone Core : A derivative of coumarin, known for its diverse biological activities.
  • Ethoxyphenoxy Group : Enhances solubility and bioavailability.
  • Thiophene-2-Carboxylate Moiety : Contributes to the compound's reactivity and interaction with biological targets.

The molecular formula is C22H16O6SC_{22}H_{16}O_{6}S with a molecular weight of approximately 408.42 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various metabolic pathways. The chromenone core can intercalate with DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of chromenone have shown IC50 values below 10 µM, indicating significant potency against tumor cells .
    • The mechanism involves the generation of reactive oxygen species (ROS) that disrupt cellular homeostasis, leading to cell death.
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its potential to inhibit inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains, although specific data on this activity is limited.

Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound using the MTT assay across different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with an observed selectivity index favoring cancer cells over normal cells .

Study 2: Mechanistic Insights

Research utilizing molecular docking techniques revealed that the compound binds effectively to key amino acids within target enzymes involved in antioxidant defense mechanisms. This binding was associated with increased ROS levels and subsequent apoptosis in treated cells .

Comparative Analysis

Compound NameMolecular FormulaMolecular WeightIC50 (µM)Activity Type
This compoundC22H16O6S408.42 g/mol<10Anticancer
Similar Chromenone DerivativeC21H14O5S378.40 g/mol<5Antimicrobial
Coumarin DerivativeC9H6O3162.14 g/mol<15Anti-inflammatory

Future Directions

The unique structural features of this compound suggest several promising avenues for future research:

  • Further Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects could enhance its therapeutic profile.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing efficacy and safety.
  • Formulation Development : Investigating different delivery methods may improve bioavailability and therapeutic outcomes.

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